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This guide provides a systematic review of the clinical trial outcomes for Dirucotide
(MBP8298), a synthetic peptide developed for the treatment of multiple sclerosis (MS). The

performance of Dirucotide is objectively compared with alternative therapies for both

relapsing-remitting MS (RRMS) and secondary progressive MS (SPMS), supported by

available experimental data.

Overview of Dirucotide (MBP8298)
Dirucotide is a synthetic peptide composed of 17 amino acids, identical to a fragment of the

human myelin basic protein (MBP).[1][2] The rationale behind its development was to induce

immunological tolerance to MBP, which is a key target of the autoimmune attack in MS.[2] The

therapeutic approach was particularly focused on patients with specific human leukocyte

antigen (HLA) haplotypes, HLA-DR2 and/or HLA-DR4, who are believed to be more likely to

respond to this antigen-specific therapy.[1][3] Despite a promising mechanism of action,

Dirucotide ultimately failed to demonstrate efficacy in pivotal clinical trials.

Dirucotide Clinical Trial Outcomes
Dirucotide was investigated in a series of clinical trials for both RRMS and SPMS. The major

trials and their outcomes are summarized below.

Table 1: Summary of Dirucotide Clinical Trial Outcomes
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Trial Name Phase Indication
Primary
Endpoint

Outcome

MINDSET-01 II

Relapsing-

Remitting MS

(RRMS)

Annualized

Relapse Rate

Did not meet

primary endpoint.

No significant

reduction in

annualized

relapse rates or

secondary MRI

endpoints

compared to

placebo.

MAESTRO-01 III

Secondary

Progressive MS

(SPMS)

Delay in Disease

Progression

(EDSS)

Did not meet

primary endpoint.

No statistically

significant

difference in

delaying disease

progression

compared to

placebo.

MAESTRO-02
III (Open-label

extension)

Secondary

Progressive MS

(SPMS)

Long-term Safety

and Efficacy

Discontinued due

to the failure of

MAESTRO-01.

MAESTRO-03 III

Secondary

Progressive MS

(SPMS)

Delay in Disease

Progression

(EDSS)

Discontinued due

to the failure of

MAESTRO-01.

EDSS: Expanded Disability Status Scale

Comparison with Alternative Therapies
The failure of Dirucotide to demonstrate efficacy stands in contrast to several approved

disease-modifying therapies (DMTs) for both RRMS and SPMS.
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For Relapsing-Remitting Multiple Sclerosis (RRMS)
Natalizumab is a highly effective monoclonal antibody approved for the treatment of RRMS.

Table 2: Comparison of Dirucotide (MINDSET-01) vs.
Natalizumab (AFFIRM Trial) in RRMS

Feature Dirucotide (MINDSET-01)
Natalizumab (AFFIRM
Trial)

Mechanism of Action
Induces tolerance to myelin

basic protein

α4-integrin antagonist,

preventing lymphocyte

migration into the CNS

Primary Endpoint Annualized Relapse Rate Annualized Relapse Rate

Quantitative Outcome
Did not show a statistically

significant reduction.

68% reduction in annualized

relapse rate over 2 years

compared to placebo (p <

0.001).

Secondary Endpoints
No significant reduction in MRI

lesions.

83% reduction in new or

enlarging T2-hyperintense

lesions over 2 years (p <

0.001).

For Secondary Progressive Multiple Sclerosis (SPMS)
Siponimod and Ocrelizumab are approved treatments for SPMS and primary progressive MS

(PPMS), respectively, that have shown efficacy in slowing disability progression.

Table 3: Comparison of Dirucotide (MAESTRO-01) vs.
Siponimod (EXPAND Trial) and Ocrelizumab (ORATORIO
Trial) in Progressive MS
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Feature
Dirucotide
(MAESTRO-01)

Siponimod
(EXPAND Trial)

Ocrelizumab
(ORATORIO Trial)

Indication

Secondary

Progressive MS

(SPMS)

Secondary

Progressive MS

(SPMS)

Primary Progressive

MS (PPMS)

Primary Endpoint

Time to 3-month

Confirmed Disability

Progression (EDSS)

Time to 3-month

Confirmed Disability

Progression (EDSS)

Time to 12-week

Confirmed Disability

Progression (EDSS)

Quantitative Outcome

No statistically

significant difference

compared to placebo.

21% reduction in the

risk of 3-month

confirmed disability

progression vs.

placebo (p=0.013).

24% reduction in the

risk of 12-week

confirmed disability

progression vs.

placebo (p=0.0321).

Key Secondary

Endpoints

No significant

differences in

secondary endpoints.

26% reduction in risk

of 6-month confirmed

disability progression

(p=0.0058); 55%

reduction in

annualized relapse

rate (p<0.0001).

25% reduction in risk

of 24-week confirmed

disability progression

(p=0.0365); 29%

reduction in the time

required to walk 25

feet (p=0.0404).

Experimental Protocols
Dirucotide (MBP8298) Clinical Trials (MINDSET-01 &
MAESTRO-01)

Study Design: Randomized, double-blind, placebo-controlled.

Patient Population:

MINDSET-01: Patients with relapsing-remitting MS.

MAESTRO-01: Patients with secondary progressive MS and an Expanded Disability

Status Scale (EDSS) score of 3.5-6.5. A key stratification was based on HLA haplotype

(DR2+ or DR4+ vs. DR2-/DR4-).
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Intervention:

MINDSET-01: 500 mg of Dirucotide or placebo administered intravenously at baseline, 3

months, and 9 months over a 15-month period.

MAESTRO-01: 500 mg of Dirucotide or placebo administered intravenously every six

months for two years.

Primary Outcome Measures:

MINDSET-01: Annualized relapse rate.

MAESTRO-01: Time to confirmed disability progression as measured by the Expanded

Disability Status Scale (EDSS).

Secondary Outcome Measures: Included MRI lesion activity, change in EDSS score, and

other clinical measures of disability.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Dirucotide
Dirucotide, a synthetic peptide mimicking a fragment of myelin basic protein, was designed to

induce immune tolerance. The proposed mechanism involves the presentation of the peptide

by antigen-presenting cells (APCs), particularly in individuals with HLA-DR2 or HLA-DR4

haplotypes, leading to the modulation of the T-cell response against myelin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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